molecular formula C15H23N3O4S B1394182 tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate CAS No. 1190927-73-1

tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B1394182
CAS No.: 1190927-73-1
M. Wt: 341.4 g/mol
InChI Key: AZKAARBNMFKYAA-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H23N3O4S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate (CAS No. 1190927-73-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C15H23N3O4S
  • Molecular Weight : 341.43 g/mol
  • Structure : The compound features a piperidine ring substituted with a pyrimidine moiety and a tert-butyl carboxylate group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways.

Potential Targets:

  • Enzymes : It may inhibit or activate enzymes involved in metabolic processes.
  • Receptors : The compound could bind to specific receptors, altering cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

A study on similar pyrimidine derivatives highlighted their potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds with structural similarities showed IC50 values around 0.04 μmol for COX-2 inhibition, comparable to the standard drug celecoxib .

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of related piperidine compounds on cancer cell lines. These studies often utilize MTT assays to determine cell viability post-treatment.
  • In Vivo Models : Animal models have been employed to evaluate the anti-inflammatory effects of pyrimidine derivatives, showing promising results in reducing edema and inflammation markers.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 ValuesReference
Anti-inflammatoryCOX-2 inhibition~0.04 μmol
AnticancerCell growth inhibition in various cancer types7.9 - 92 μM
Enzyme InteractionModulation of enzyme activityNot specified

Properties

IUPAC Name

tert-butyl 3-(2-methylsulfonylpyrimidin-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-9-5-6-11(10-18)12-7-8-16-13(17-12)23(4,20)21/h7-8,11H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKAARBNMFKYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676680, DTXSID801137997
Record name tert-Butyl 3-[2-(methanesulfonyl)pyrimidin-4-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-56-3, 1190927-73-1
Record name 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[2-(methanesulfonyl)pyrimidin-4-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 3-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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